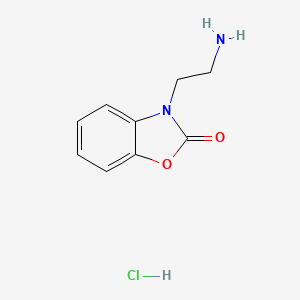![molecular formula C6H9O9P.Mg<br>C6H9MgO9P B1373830 magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate CAS No. 84309-23-9](/img/structure/B1373830.png)
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is a stable, water-soluble derivative of vitamin C (ascorbic acid). It is known for its antioxidant properties and is widely used in skincare products due to its ability to brighten the skin, reduce the appearance of fine lines and wrinkles, and improve overall skin texture . Unlike other forms of vitamin C, magnesium ascorbyl phosphate is less likely to oxidize and degrade when exposed to air, light, and heat, making it a more stable and effective ingredient in various formulations .
Preparation Methods
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is synthesized through the direct phosphorylation of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . The preparation method involves several steps:
Initial Reaction: Vitamin C, anhydrous calcium chloride, and deionized water are added to a reaction kettle.
pH Regulation: The vitamin C ester calcium is washed with water and the pH is regulated using sulfuric acid to obtain vitamin C phosphate.
Filtration: The vitamin C phosphate is filtered using a roll-type nanofiltration membrane filter.
Final Processing: The product is passed through an active carbon filter, and 95% alcohol is added to the filtrate, followed by spraying and drying to obtain the finished product.
Chemical Reactions Analysis
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate undergoes several types of chemical reactions:
Reduction: It can reduce oxidative stress by scavenging free radicals and preventing cellular damage.
Substitution: The compound can undergo esterification reactions where the hydroxyl groups of ascorbic acid are replaced with phosphate groups.
Common reagents used in these reactions include phosphoric acid, magnesium salts, and various solvents such as deionized water and alcohol . The major products formed from these reactions include magnesium ascorbyl phosphate and its intermediates, such as vitamin C calcium ascorbyl phosphate .
Scientific Research Applications
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate has a wide range of scientific research applications:
Mechanism of Action
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate functions primarily as an antioxidant. It donates electrons to neutralize free radicals such as superoxide ions and peroxides, protecting the skin from oxidative damage . The compound also stimulates collagen production, improving skin elasticity and reducing the appearance of fine lines and wrinkles . In bone health, it activates the CaMKII/ERK1/2/CREB/C-FOS signaling pathway, promoting osteogenic differentiation and proliferation of skeletal stem and progenitor cells .
Comparison with Similar Compounds
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is often compared with other vitamin C derivatives such as:
Sodium Ascorbyl Phosphate: Another stable, water-soluble form of vitamin C used in skincare products.
Ascorbyl Palmitate: A fat-soluble form of vitamin C that is less stable than magnesium ascorbyl phosphate and is typically used in oil-based formulations.
Tetrahexyldecyl Ascorbate: A lipid-soluble form of vitamin C known for its ability to penetrate the skin deeply and provide long-lasting antioxidant protection.
This compound stands out due to its stability, water solubility, and effectiveness in both aqueous and oil-based formulations .
Properties
CAS No. |
84309-23-9 |
|---|---|
Molecular Formula |
C6H9O9P.Mg C6H9MgO9P |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1 |
InChI Key |
XYWDYAVMJYSSSG-LEJBHHMKSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Key on ui other cas no. |
84309-23-9 113170-55-1 |
Related CAS |
84309-23-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


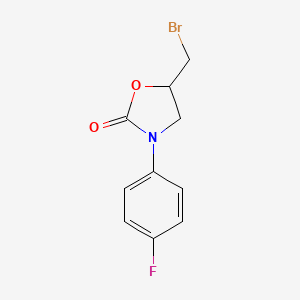

![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)
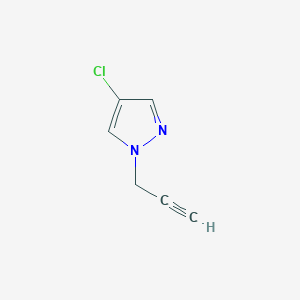
![8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide](/img/structure/B1373756.png)
![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)
amine hydrochloride](/img/structure/B1373761.png)
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)

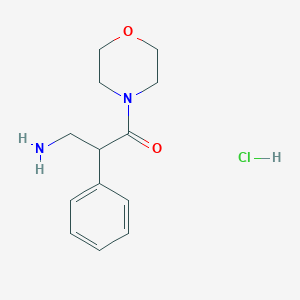
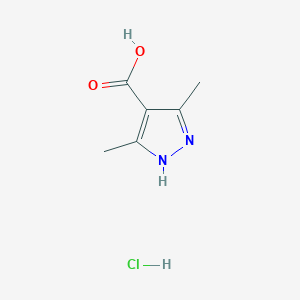
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
